

"Ethyl 4-(1,2,4-triazol-1-YL)benzoate" molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Ethyl 4-(1,2,4-triazol-1-YL)benzoate
Cat. No.:	B125665

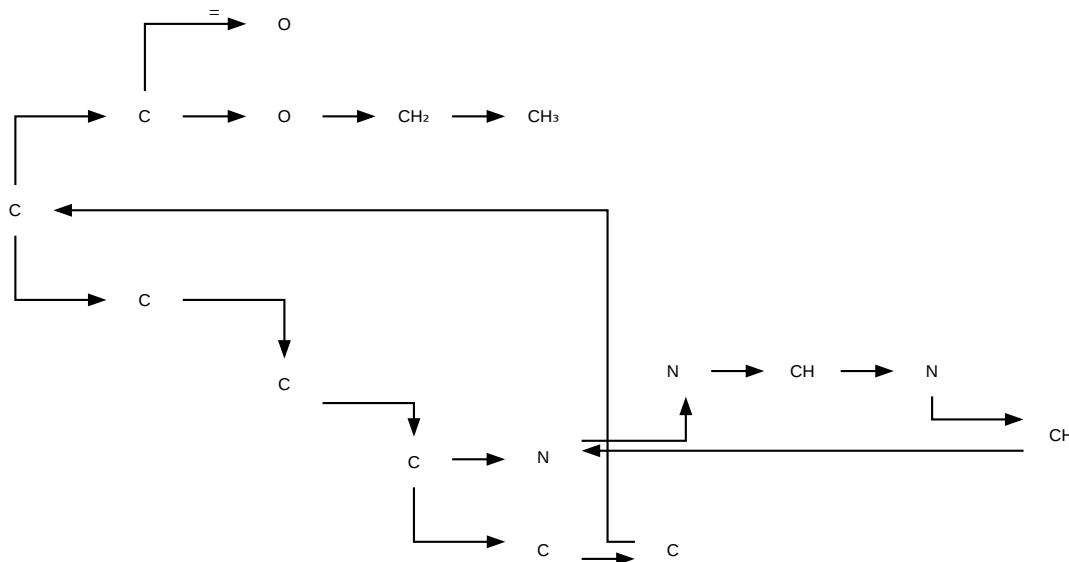
[Get Quote](#)

An In-depth Technical Guide to **Ethyl 4-(1,2,4-triazol-1-yl)benzoate**

This technical guide provides a comprehensive overview of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and a proposed synthetic methodology, tailored for an audience of researchers, scientists, and drug development professionals.

Core Compound Data

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a chemical compound that belongs to the family of protein degrader building blocks.^[1] Its structure features a central benzene ring substituted with an ethyl ester group and a 1,2,4-triazole ring.


Quantitative Data Summary

The key quantitative properties of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₁ N ₃ O ₂	[1]
Molecular Weight	217.2 g/mol	[1]
CAS Number	143426-48-6	[1]
Purity (Typical)	≥95%	[1]
Physical State	Solid (assumed based on related compounds)	
Storage	Room temperature	[1]

Molecular Structure

The molecular structure of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** consists of an ethyl benzoate core where the phenyl ring is substituted at the para (4-position) with a nitrogen atom from a 1,2,4-triazole ring. The triazole is attached via the nitrogen at position 1.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate**.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** is not extensively documented in readily available literature. However, based on established synthetic routes for analogous 1,2,4-triazole derivatives, a plausible methodology can be proposed. The synthesis of related compounds often involves the formation of the triazole ring on a pre-existing aromatic structure or the coupling of a triazole ring with an aryl halide.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A common and effective method for synthesizing N-aryl triazoles is the nucleophilic aromatic substitution (SNAr) reaction between 1,2,4-triazole and an activated aryl halide.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Methodology:

- **Reactant Preparation:** To a dry reaction vessel, add Ethyl 4-fluorobenzoate (1.0 eq), 1,2,4-triazole (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
- **Solvent Addition:** Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the vessel under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Conditions:** Heat the mixture with stirring to a temperature between 100-150 °C. The reaction progress should be monitored periodically using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate. Repeat the extraction process two to three times to maximize yield.

- Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Final Purification: The resulting crude product can be further purified using silica gel column chromatography to yield the pure **Ethyl 4-(1,2,4-triazol-1-yl)benzoate**.

This proposed protocol is based on general principles for the synthesis of similar N-aryl triazole compounds and may require optimization of specific conditions such as temperature, reaction time, and purification solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Ethyl 4-(1,2,4-triazol-1-YL)benzoate" molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125665#ethyl-4-1-2-4-triazol-1-yl-benzoate-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com